

Comparative study of the dosimetry of various PSMA-targeted radiopharmaceuticals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PSMA binder-1

Cat. No.: B12374476

[Get Quote](#)

A Comparative Dosimetric Analysis of PSMA-Targeted Radiopharmaceuticals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment has been significantly advanced by the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical therapies. These novel agents, which deliver targeted radiation to cancer cells, have shown considerable promise. A critical aspect of their clinical use and development is understanding their dosimetric profiles—quantifying the absorbed radiation dose in tumors and healthy organs. This guide provides a comparative overview of the dosimetry of several key PSMA-targeted radiopharmaceuticals, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Dosimetry Data

The following tables summarize the absorbed radiation doses to critical organs and tumors for various PSMA-targeted radiopharmaceuticals, compiled from published literature. Dosimetry is a crucial factor in evaluating the therapeutic index of these agents, balancing tumoricidal efficacy with potential toxicity to healthy tissues. The data presented are pooled from multiple studies and are expressed in Gray per Gigabecquerel (Gy/GBq) of administered activity.

Lutetium-177 (¹⁷⁷Lu)-Labeled PSMA Ligands

^{177}Lu is a beta-emitter that has been widely adopted for radiopharmaceutical therapy due to its favorable physical characteristics.

Table 1: Comparative Dosimetry of ^{177}Lu -PSMA-617 and ^{177}Lu -PSMA-I&T

Organ/Tissue	¹⁷⁷ Lu-PSMA-617 (Gy/GBq)	¹⁷⁷ Lu-PSMA-I&T (Gy/GBq)	Key Observations
Kidneys	0.43 - 4.04[1][2]	0.92 - 4.70[1][2][3]	While some studies show a trend towards a higher kidney dose with ¹⁷⁷ Lu-PSMA-I&T, a meta-analysis found no significant difference.
Parotid Glands	0.5 - 5.85	0.5 - 2.62	¹⁷⁷ Lu-PSMA-617 consistently demonstrates a significantly higher absorbed dose to the parotid glands.
Submandibular Glands	5.15	4.35	No significant difference has been observed between the two agents.
Lacrimal Glands	11.03	19.23	A trend towards a lower absorbed dose for ¹⁷⁷ Lu-PSMA-617 has been noted, though not always statistically significant.
Bone Marrow	0.035 - 0.24	0.19	The absorbed doses to the bone marrow are comparable and generally low for both radiopharmaceuticals.
Liver	1.11	0.56	Data on liver dosimetry is somewhat variable across studies.

Tumor (Soft Tissue)	4.19	2.94	There is a trend towards higher tumor doses with ^{177}Lu -PSMA-617.
Tumor (Bone)	6.0	5.9	Absorbed doses to bone metastases appear to be comparable for both agents.

Table 2: Dosimetry of Other Notable ^{177}Lu -Labeled PSMA Agents

Radiopharmaceutical	Kidneys (Gy/GBq)	Bone Marrow (Gy/GBq)	Liver (Gy/GBq)	Tumor (Gy/GBq)	Key Observations
¹⁷⁷ Lu-J591	1.41 - 3.95	0.32 - 0.90	2.10 - 5.88	Not widely reported	Data for ¹⁷⁷ Lu-J591 is more limited, but it appears to deliver a higher dose to the liver and bone marrow compared to small molecule agents.
¹⁷⁷ Lu-rhPSMA-7.3	2.3 times higher than I&T	2.2 times higher than I&T	Not specified	6.44 (2.4 times higher than I&T)	This agent shows significantly higher tumor uptake and absorbed dose compared to ¹⁷⁷ Lu-PSMA-I&T, but also higher doses to normal organs.

Actinium-225 (²²⁵Ac)-Labeled PSMA Ligands

²²⁵Ac is a potent alpha-emitter, which deposits high energy over a very short range, making it a promising candidate for targeted alpha therapy. Dosimetry for alpha-emitters is more complex and often involves extrapolation from beta-emitters and the use of a Relative Biological Effectiveness (RBE) factor.

Table 3: Dosimetry Estimates for ^{225}Ac -PSMA-617

Organ/Tissue	Absorbed Dose (Sv/MBq) with RBE of 5	Key Observations
Salivary Glands	2.3	Xerostomia (dry mouth) is the primary dose-limiting toxicity.
Kidneys	0.7	The absorbed dose to the kidneys is a key consideration for treatment planning.
Red Marrow	0.05	Hematological toxicity is generally low.

Subcellular dosimetry studies suggest that ^{225}Ac -PSMA-617 can be thousands of times more potent than ^{177}Lu -PSMA-617 in killing single cells and micrometastases due to the high linear energy transfer of alpha particles.

Experimental Protocols for Dosimetry Studies

The accurate determination of absorbed doses relies on a standardized and rigorous experimental protocol. While specific parameters may vary between clinical trials, a generalized workflow for PSMA radiopharmaceutical dosimetry is outlined below.

Patient Preparation and Radiopharmaceutical Administration

- **Patient Selection:** Patients are typically selected based on PSMA-positive disease confirmed by PET/CT imaging (e.g., with ^{68}Ga -PSMA-11).
- **Informed Consent:** All patients provide written informed consent for the procedure and data collection.
- **Radiopharmaceutical Administration:** The radiopharmaceutical (e.g., ^{177}Lu -PSMA-617) is administered intravenously at a prescribed activity.

Imaging Procedures

- **Serial Imaging:** To determine the biodistribution and clearance of the radiopharmaceutical, patients undergo a series of whole-body scans at multiple time points post-injection. Common imaging time points for ^{177}Lu -based agents are 4, 24, 48, 72, and up to 168 hours.
- **Imaging Modality:** Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is the preferred modality for quantitative imaging, as it provides 3D information and allows for attenuation and scatter correction, which is more accurate than 2D planar imaging.
- **Image Acquisition and Reconstruction:** Standardized protocols for image acquisition and reconstruction are crucial for accurate quantification of radioactivity in different organs and tumors.

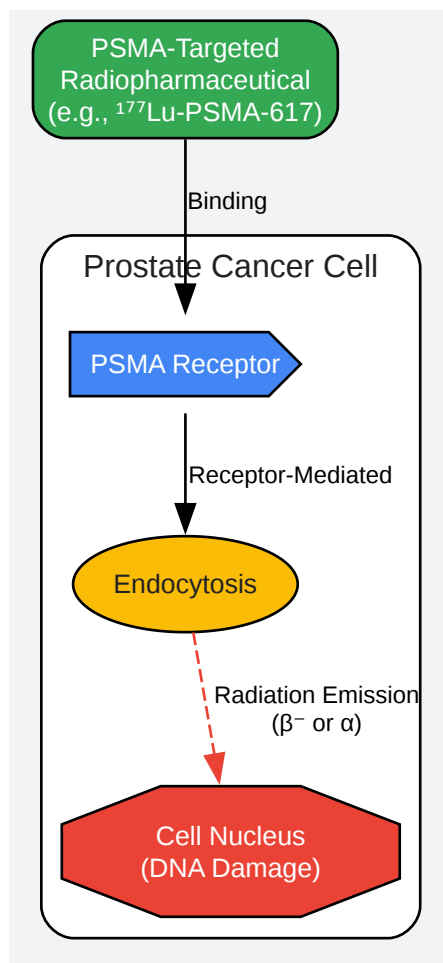
Dosimetric Calculations

- **Image Analysis and Quantification:**
 - Regions of Interest (ROIs) or Volumes of Interest (VOIs) are drawn around source organs (e.g., kidneys, salivary glands, liver) and tumors on the serial SPECT/CT images.
 - The activity in each VOI is quantified at each time point to generate time-activity curves.
- **Time-Activity Curve Fitting:** The time-activity curves are fitted to mathematical models (e.g., exponential functions) to calculate the total number of radioactive decays that occur in each source organ over time (time-integrated activity).
- **Absorbed Dose Calculation:** The absorbed dose is calculated using the Medical Internal Radiation Dose (MIRD) schema. This formalism combines the time-integrated activity in the source organs with S-values, which represent the mean absorbed dose to a target organ per unit of time-integrated activity in a source organ. Specialized software, such as OLINDA/EXM, is commonly used for these calculations.
- **Dosimetry for ^{225}Ac -PSMA-617:** Due to the challenges in imaging the low activities of ^{225}Ac , dosimetry is often estimated by extrapolating the biodistribution data from its ^{177}Lu -labeled

analogue (^{177}Lu -PSMA-617). The physical half-life of ^{225}Ac is used in these calculations, and an RBE is applied to account for the higher biological damage of alpha particles.

Visualizations

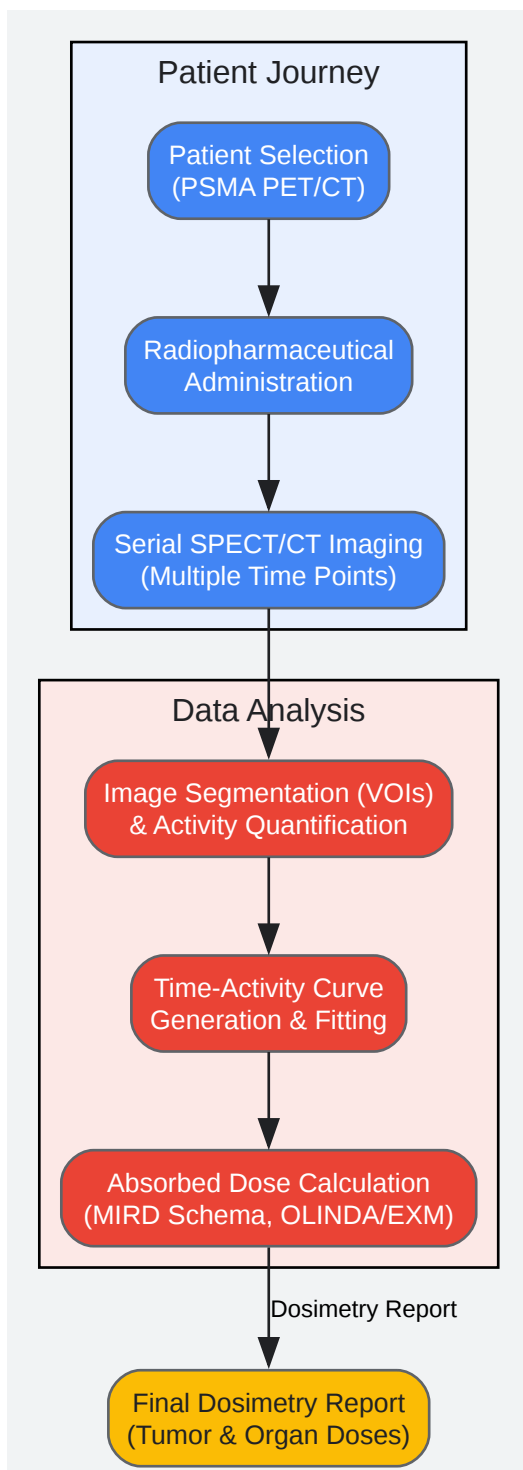
PSMA Signaling and Radiopharmaceutical Action



[Click to download full resolution via product page](#)

PSMA-targeted radiopharmaceutical binding and mechanism of action.

Generalized Experimental Workflow for Dosimetry



[Click to download full resolution via product page](#)

A generalized workflow for clinical dosimetry of PSMA radiopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nrc.gov [nrc.gov]
- 2. [PDF] The MIRDSchema for Radiopharmaceutical Dosimetry: A Review | Semantic Scholar [semanticscholar.org]
- 3. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Comparative study of the dosimetry of various PSMA-targeted radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374476#comparative-study-of-the-dosimetry-of-various-psma-targeted-radiopharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com